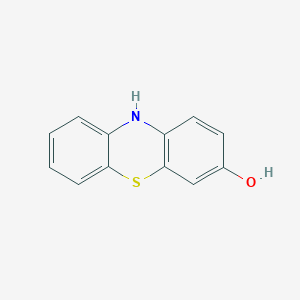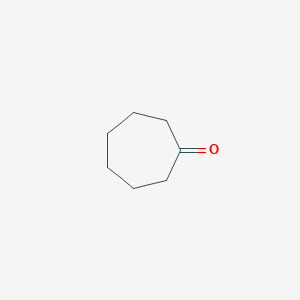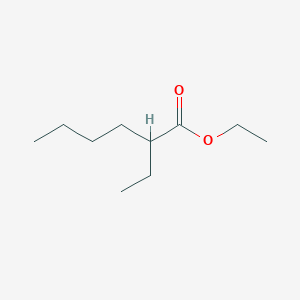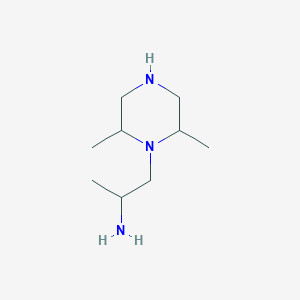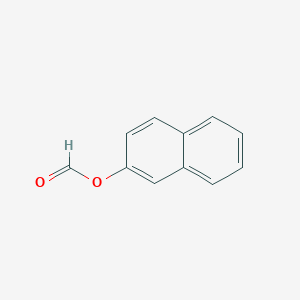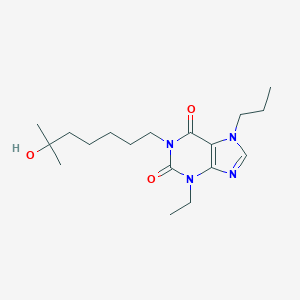
N-Propionyl-(2S)-bornane-10,2-sultam
Overview
Description
N-Propionyl-(2S)-bornane-10,2-sultam is a novel chemical compound that has been extensively studied and applied in scientific research. It is a small molecule that has a wide range of applications in a variety of fields, ranging from drug development to biochemistry and physiology. This compound has a unique structure and a number of interesting properties which make it an attractive compound for use in research.
Scientific Research Applications
1. Asymmetric Synthesis and Chiral Induction N-Glyoxyloyl-(2R)-bornane-10,2-sultam, a related compound to N-Propionyl-(2S)-bornane-10,2-sultam, demonstrates high efficiency in chiral induction. It is used in the stereoselective Henry reaction with nitro compounds, producing nitroalcohols with significant asymmetric induction (Kudyba, Raczko, Urbańczyk-Lipkowska, & Jurczak, 2004).
2. Stereochemical Applications in Organic Synthesis Bornane-10,2-sultam is used in DMAP-assisted sulfinylation, leading to diastereomerically pure compounds (Oppolzer, Froelich, Wiaux‐Zamar, & Bernardinelli, 1997). This compound plays a crucial role in developing stereochemical models for organic synthesis.
3. Role in Diastereoselective Reactions The related N-Glyoxyloyl-(2R)-bornane-10,2-sultam is a key reagent in the diastereoselective Grignard reaction, demonstrating high selectivity and yield in producing diastereoisomeric adducts (Raszplewicz, Sikorska, Kiegiel, & Jurczak, 2003).
4. Synthesis of Bioactive Compounds The use of bornane-10,2-sultam derivatives facilitates the synthesis of complex bioactive molecules, such as (+)-Alloisoleucine (Belzecki, Trojnar, & Chmielewski, 2000). This showcases its role in synthesizing structurally complex and chiral compounds.
5. Applications in Cycloaddition Reactions N-Glyoxyloyl-(2R)-bornane-10,2-sultam is used in [4+2] cycloadditions with dienes, leading to diastereoisomeric mixtures of cycloadducts. This process is significant in the synthesis of compounds like compactin and mevinolin (Bauer, Chapuis, Jeżewski, Kozák, & Jurczak, 1996).
Mechanism of Action
The mechanism of action of “N-Propionyl-(2S)-bornane-10,2-sultam” would depend on its intended use. If it’s a drug, it would interact with biological targets to exert its effects . If it’s a reagent or an intermediate in chemical synthesis, its mechanism of action would involve its reactivity and the types of chemical reactions it can undergo .
Safety and Hazards
Future Directions
The future directions for research on “N-Propionyl-(2S)-bornane-10,2-sultam” would depend on its potential applications. If it has promising properties as a drug, future research might focus on its pharmacological effects, its mechanism of action, and its safety profile . If it’s useful in chemical synthesis, future research might explore its reactivity, its use in the synthesis of other compounds, and ways to improve its synthesis .
Properties
IUPAC Name |
1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h9-10H,4-8H2,1-3H3/t9-,10-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOGQYNLSWGPL-KWBADKCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@H]2C[C@@H]3CC[C@]2(C3(C)C)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454394 | |
| Record name | (3aR,6S,7aS)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128947-19-3 | |
| Record name | (3aR,6S,7aS)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





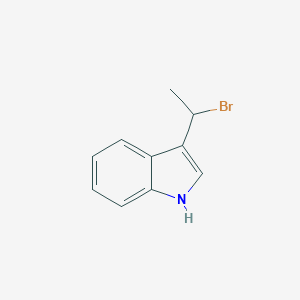

![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)
